

Structure Elucidation of 3-azido-1-(4-methylbenzyl)azetidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel azetidine derivative, **3-azido-1-(4-methylbenzyl)azetidine**. This document details the spectroscopic analysis and experimental protocols utilized to confirm the chemical structure of this compound, which holds potential as a building block in medicinal chemistry and drug development due to the presence of the versatile azido group and the strained azetidine ring.

Spectroscopic Data Analysis

The structure of **3-azido-1-(4-methylbenzyl)azetidine** was unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.18	d	8.0	2H	Ar-H (ortho to CH ₂)
7.10	d	8.0	2H	Ar-H (meta to CH ₂)
4.25	р	6.5	1H	CH-N₃
3.70	t	7.5	2H	N-CH₂ (azetidine ring, syn to N₃)
3.55	S	-	2H	N-CH2-Ar
3.15	dd	7.5, 5.5	2H	N-CH₂ (azetidine ring, anti to N₃)
2.33	S	-	ЗН	Ar-CH₃

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

Chemical Shift (δ) ppm	Assignment
137.0	Ar-C (quaternary, attached to CH₃)
134.5	Ar-C (quaternary, attached to CH ₂ -N)
129.2	Ar-CH (meta to CH ₂)
129.0	Ar-CH (ortho to CH ₂)
62.1	N-CH ₂ -Ar
60.5	N-CH₂ (azetidine ring)
58.8	CH-N₃
21.1	Ar-CH₃

Table 3: IR and Mass Spectrometry Data



Technique	Key Data	Interpretation
FT-IR	2100 cm ⁻¹ (strong, sharp)	Azide (N₃) asymmetric stretch
2920, 2850 cm ⁻¹ (medium)	C-H stretching (aliphatic and aromatic)	
1615 cm ⁻¹ (medium)	C=C stretching (aromatic ring)	_
HRMS (ESI+)	m/z 217.1450 [M+H]+	Calculated for C ₁₁ H ₁₅ N ₄ +: 217.1448

Experimental Protocols Synthesis of 3-azido-1-(4-methylbenzyl)azetidine

A solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) was cooled to 0 °C under a nitrogen atmosphere. To this stirred solution, triethylamine (1.5 eq) was added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction mixture was stirred at 0 °C for 1 hour, after which TLC analysis indicated complete consumption of the starting material. Sodium azide (3.0 eq) dissolved in a minimal amount of water was then added, followed by tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst. The reaction was allowed to warm to room temperature and stirred vigorously for 24 hours.

Upon completion, the reaction mixture was diluted with water and the organic layer was separated. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to afford **3-azido-1-(4-methylbenzyl)azetidine** as a pale yellow oil.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer
using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



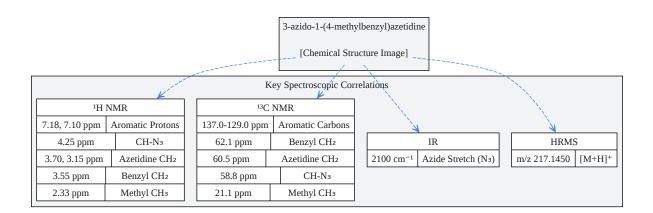
- Infrared Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate.
- Mass Spectrometry: High-resolution mass spectrometry was performed on an ESI-TOF mass spectrometer.

Visualizations



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Caption: Synthetic and analytical workflow for 3-azido-1-(4-methylbenzyl)azetidine.



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Caption: Correlation of spectroscopic data to the chemical structure.

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